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Compound of Interest

Compound Name: 6-Chloroquinolin-4-ol

Cat. No.: B1267320

An In-depth Technical Guide to 6-Chloroquinolin-4-ol

Introduction

6-Chloroquinolin-4-ol is a heterocyclic compound belonging to the quinoline class of
molecules. The quinoline scaffold is a prominent structural motif in numerous natural and
synthetic bioactive compounds, exhibiting a wide range of pharmacological activities, including
anticancer, antimalarial, and antibacterial properties.[1] 6-Chloroquinolin-4-ol, which exists in
a tautomeric equilibrium with its keto form, 6-chloroquinolin-4(1H)-one, serves as a crucial
intermediate and building block in the synthesis of more complex molecules for drug discovery
and development.[2][3]

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and potential applications of 6-Chloroquinolin-4-ol. It is intended for researchers,
scientists, and professionals in the field of medicinal chemistry and drug development, offering
detailed data, experimental protocols, and visualizations of relevant chemical and biological
processes.

Chemical Structure and Properties

6-Chloroquinolin-4-ol is characterized by a quinoline ring system substituted with a chlorine
atom at the 6-position and a hydroxyl group at the 4-position. This hydroxyl group results in
keto-enol tautomerism, where the compound can exist as either the -ol or -one form.[2]
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Chemical Identification

The fundamental identifiers for 6-Chloroquinolin-4-ol are summarized in the table below.

Identifier Value

IUPAC Name 6-chloro-1H-quinolin-4-one[2]
6-Chloro-4-quinolinol, 6-Chloro-4-

Synonyms hydroxyquinoline, 6-Chloroquinolin-4(1H)-one[2]
[4]

CAS Number 23432-43-1, 21921-70-0[2][4]

Molecular Formula

CsHsCINO[2][4][5]

Molecular Weight

179.60 g/mol [2]

InChlKey

XXGUQCVVGPZTPF-UHFFFAQOYSA-NI[2]

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=0)C=CN2[2]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in synthesis

and biological assays. Due to its lipophilic nature, 6-Chloroquinolin-4-ol has low solubility in

agueous solutions but is soluble in organic solvents like DMSO.[6]

Property Value
Data not available (Related compound 7-
Appearance chloroquinolin-4-ol is a pale yellow to brownish
solid[7])
Melting Point Data not available
Boiling Point Data not available
. Low aqueous solubility; requires organic
Solubility ) ) )
solvents like DMSO for dissolution.[6][8]
XLogP3 1.2[2]
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Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and quality control of the

compound.
Spectroscopy Data
Spectral data is available but specific shifts are
1H NMR

not detailed in the surveyed literature.[9]

For the related 6-Chloro-2-phenylquinolin-4-ol,
characteristic peaks are observed at: 3400-3200
cm~1 (O-H stretch), 1640 cm~t (C=0 stretch,
keto-tautomer), 1600, 1550, 1480 cm™1
(aromatic C=C and C=N stretching), and 750
cm~1 (C-Cl stretch).[3]

IR (Infrared)

Mass Spectrometry GC-MS data indicates a top peak at m/z 151.[2]

Synthesis and Experimental Protocols

The synthesis of 4-hydroxyquinoline derivatives can be achieved through several established
methodologies, including the Gould-Jacobs reaction and the Friedlander synthesis.[1][3] The
Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from anilines.

Experimental Protocol: Gould-Jacobs Synthesis of 6-
Chloroquinolin-4-ol

This protocol is adapted from established methods for synthesizing 4-hydroxyquinoline
derivatives.[3]

Materials:
e 4-chloroaniline
 Diethyl ethoxymethylenemalonate (DEEM)

¢ Diphenyl ether
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» Ethanol or acetic acid (for recrystallization)
e Round-bottom flask and condenser

e Heating mantle

Procedure:

e Condensation: In a round-bottom flask, mix 4-chloroaniline (1.0 equivalent) with diethyl
ethoxymethylenemalonate (1.1 equivalents).

o Heat the mixture at 100-120°C for approximately 2 hours. The reaction can be monitored by
TLC.

» Cyclization: Add the resulting intermediate to a high-boiling point solvent, such as diphenyl
ether.

o Heat the mixture to approximately 250°C for 30-60 minutes to induce thermal cyclization.

e Workup: Allow the reaction mixture to cool to room temperature, which should cause the
product to precipitate.

 Purification: Collect the solid product by filtration. Wash the crude product with a suitable
solvent like hexane or ether to remove the diphenyl ether. Further purify the product by
recrystallization from ethanol or acetic acid to yield pure 6-Chloroquinolin-4-ol.

General Workflow for Gould-Jacobs Synthesis

Starting Materials Condensation (e
(4-Chloroaniline, DEEM) (100-120°C, 2h)

Purification
(Recrystallization)

Cyclization
(Diphenyl Ether, 250°C)

Crude Product

Pure 6-Chloroquinolin-4-ol

Click to download full resolution via product page

Caption: General Workflow for Gould-Jacobs Synthesis.

Protocol: Preparation of a 10 mM Stock Solution
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For biological assays, a concentrated stock solution in an organic solvent is typically prepared.

[6]

Materials:

6-Chloroquinolin-4-ol (MW: 179.60 g/mol )

Anhydrous Dimethyl Sulfoxide (DMSO)

Calibrated analytical balance

Vortex mixer

Amber glass vial

Procedure:

Tare a clean, dry amber glass vial on a calibrated analytical balance.

Carefully weigh 1.80 mg of 6-Chloroquinolin-4-ol into the vial.

Add 1 mL of anhydrous DMSO to the vial to achieve a 10 mM concentration.

Cap the vial tightly and vortex thoroughly for at least 2 minutes to ensure the compound is
fully dissolved. If necessary, use a sonicator for 5-10 minutes.

Protocol: Determination of Kinetic Solubility

Assessing the solubility of a compound in aqueous buffers is critical for in vitro assays.[8]

Materials:

10 mM stock solution of 6-Chloroquinolin-4-ol in DMSO

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

96-well microtiter plates

Plate reader capable of nephelometry or UV-Vis spectroscopy
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Procedure:
e Preparation: Prepare a series of dilutions from the 10 mM DMSO stock solution.

o Assay: In a 96-well plate, add a small volume (e.g., 1-2 uL) of the DMSO stock solution to a
larger volume of the aqueous buffer. Ensure the final DMSO concentration is low (<1-2%) to
minimize its effect on solubility.

¢ Incubation: Shake the plate for 1-2 hours at a controlled temperature.

* Measurement: Measure the precipitation (turbidity) using a nephelometer or by analyzing the
absorbance with a UV-Vis plate reader. The concentration at which precipitation is observed
is the kinetic solubility limit.

Workflow for Kinetic Solubility Assay

Prepare 10 mM Stock Solution in DMSO

'

Add Stock to Aqueous Buffer in 96-Well Plate
(Final DMSO <2%)

Incubate with Shaking
(1-2 hours)

Measure Precipitation
(Nephelometry or UV-Vis)

Determine Solubility Limit

Click to download full resolution via product page
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Caption: Workflow for Kinetic Solubility Assay.

Biological Activity and Applications in Drug
Discovery

While specific biological activity data for the parent 6-Chloroquinolin-4-ol is not widely
published, the quinoline scaffold is of significant interest in medicinal chemistry.[10] Derivatives
of the closely related 6-chloro-2-phenylquinolin-4-ol have shown potent activity as inhibitors of
key signaling pathways implicated in cancer, such as the PISBK/AKT/mTOR and EGFR
pathways.[3]

Potential Mechanisms of Action

Dysregulation of cellular signaling pathways is a hallmark of many cancers. Small molecule
inhibitors that target these pathways are a cornerstone of modern targeted therapy. Derivatives
of the 6-chloroquinoline scaffold are valuable for developing inhibitors that target receptor
tyrosine kinases (RTKs) and intracellular signaling cascades.[3]
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Simplified PIBK/AKT/mTOR Signaling Pathway

Derivatives of

Growth Factor 6-Chloroquinolin-4-ol

Receptor Tyrosine Kinase
(e.0., EGFR)

Cell Growth, Proliferation,
& Survival

Click to download full resolution via product page

Caption: Inhibition of the PI3K/AKT/mTOR Pathway.

Quantitative Biological Data for Derivatives

Derivatives of the quinoline scaffold have demonstrated significant antiproliferative activity. The
following table summarizes ICso values for a series of N-phenyl-6-chloro-4-hydroxy-2-
guinolone-3-carboxamide derivatives, which are synthesized from the parent quinoline
structure, against various cancer cell lines.[3] It is important to note this data is for derivatives

and not the parent 6-Chloroquinolin-4-ol itself.
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Compound Derivative Target Cell Line ICs0 (MM)[3]
Derivative 1 A549 (Lung Cancer) 5.2
Derivative 2 MCF-7 (Breast Cancer) 3.8
Derivative 3 HelLa (Cervical Cancer) 7.1

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 6-Chloroquinolin-4-ol is classified as a warning-level hazard.[2]

e Hazard Statements:

o H315: Causes skin irritation.[2]

o H319: Causes serious eye irritation.[2]

o H335: May cause respiratory irritation.[2]
e Precautionary Statements:

o Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this compound. Work should be conducted in a well-
ventilated area or a fume hood.

Conclusion

6-Chloroquinolin-4-ol is a valuable heterocyclic compound with a well-established chemical
foundation. While direct biological data on the parent molecule is limited, its core structure
serves as a highly versatile scaffold in medicinal chemistry. The straightforward synthesis via
established methods like the Gould-Jacobs reaction, combined with its amenability to further
functionalization, makes it an attractive starting point for the development of novel drug
candidates. The demonstrated efficacy of its derivatives as potent inhibitors of key oncogenic
signaling pathways underscores its importance in the field of targeted cancer therapy.[3]
Further research into this and related compounds holds significant promise for the discovery of

new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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